molecular formula C14H19NO5S B8018017 (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8018017
M. Wt: 313.37 g/mol
InChI Key: GFIYMPOLIUHNDY-GFCCVEGCSA-N
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Description

®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral heterocyclic compound featuring a unique oxathiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected benzylamine. This intermediate then reacts with chlorosulfonyl isocyanate to form the oxathiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxathiazolidine ring, potentially opening the ring and forming simpler amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl or amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a versatile intermediate for the construction of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development. It can be used to synthesize potential pharmaceuticals with antibacterial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxathiazolidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. This interaction can inhibit or activate pathways involved in disease processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

  • ®-3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
  • (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
  • 3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Comparison: Compared to its analogs, ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific chiral configuration and the presence of the benzyl group. These features contribute to its distinct reactivity and potential biological activity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl (4R)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYMPOLIUHNDY-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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